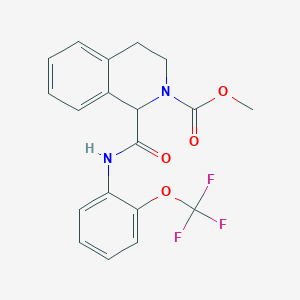

(4-(2-Ethoxyphenyl)piperazin-1-yl)(1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "(4-(2-Ethoxyphenyl)piperazin-1-yl)(1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl)methanone" is a complex organic molecule that likely exhibits a range of biological activities due to the presence of multiple pharmacophoric elements such as the piperazine and piperidine rings, which are often found in drug molecules. Although the specific papers provided do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, characterization, and potential biological activities.

Synthesis Analysis

The synthesis of related piperazine derivatives is well-documented in the provided literature. For instance, a chlorodiorganotin(IV) complex with a methoxyphenyl piperazine moiety was synthesized through a reaction with Me2SnCl2 or Et2SnCl2 in dry methanol . Another study describes the synthesis of piperazine derivatives by a multi-step process involving bromination, cyclization, N-alkylation, and reduction, starting from diethanolamine . These methods could potentially be adapted for the synthesis of the compound , suggesting that a similar multi-step synthetic approach might be employed.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, the chlorodiorganotin(IV) complexes were characterized by Raman, multinuclear NMR, and single-crystal X-ray diffraction, revealing a distorted trigonal bipyramidal geometry around the central tin atom . These techniques could be applied to determine the molecular structure of "(4-(2-Ethoxyphenyl)piperazin-1-yl)(1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl)methanone" and to confirm its stereochemistry and conformation.

Chemical Reactions Analysis

The literature suggests that piperazine derivatives can undergo various chemical reactions. For example, acylation reactions were used to synthesize novel piperazine derivatives . In the context of the compound of interest, it is likely that similar reactions could be used to introduce different substituents or to modify the existing functional groups to alter the compound's properties or biological activity.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "(4-(2-Ethoxyphenyl)piperazin-1-yl)(1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl)methanone" are not discussed in the provided papers, the studies do offer insights into the properties of similar compounds. For instance, the solubility, melting points, and stability of the synthesized compounds could be inferred from their structural analogs . Additionally, the presence of specific functional groups in the compound suggests that it may exhibit certain chemical behaviors, such as hydrogen bonding or electronic interactions, which could affect its solubility and binding affinity to biological targets.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research involving similar compounds demonstrates antimicrobial properties against various bacteria and fungi strains. Patel, Agravat, and Shaikh (2011) synthesized derivatives of piperazine and pyridine, exhibiting variable and modest antimicrobial activity, highlighting the potential of these compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Antagonists for G Protein-Coupled Receptors

Another study by Romero et al. (2012) focused on the synthesis and evaluation of small molecule antagonists for the G protein-coupled receptor NPBWR1 (GPR7), identifying compounds with subnanomolar potencies. This research contributes to the understanding of receptor-ligand interactions and the development of potential therapeutic agents (Romero et al., 2012).

Tubulin Polymerization Inhibitors

Prinz et al. (2017) reported on a series of compounds derived from tricyclic heterocycles, including piperazine, that demonstrated potent inhibition of tubulin polymerization, which is crucial in cancer therapy. These compounds showed excellent antiproliferative properties against various cancer cell lines, offering a pathway for developing new anticancer drugs (Prinz et al., 2017).

Selective Estrogen Receptor Modulators

Palkowitz et al. (1997) discussed the synthesis of raloxifene derivatives, acting as selective estrogen receptor modulators (SERMs), demonstrating significant estrogen antagonist potency. This research aids in the development of drugs targeting estrogen receptors with improved potency and selectivity (Palkowitz et al., 1997).

Anticonvulsant Agents

Severina et al. (2021) developed a new HPLC method for determining related substances in "Epimidin," a new anticonvulsant drug candidate, showcasing the importance of analytical methods in the development and quality control of new pharmaceuticals (Severina et al., 2021).

Propiedades

IUPAC Name |

[4-(2-ethoxyphenyl)piperazin-1-yl]-[1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H33N5O3/c1-2-35-25-11-7-6-10-24(25)31-16-18-33(19-17-31)28(34)22-12-14-32(15-13-22)26-20-27(30-21-29-26)36-23-8-4-3-5-9-23/h3-11,20-22H,2,12-19H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POCHVLRKPOOVTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C3CCN(CC3)C4=CC(=NC=N4)OC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H33N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(2-Ethoxyphenyl)piperazin-1-yl)(1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3,4-difluorobenzamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2552943.png)

![N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2552945.png)

![3-(5-Chloro-2-methoxyphenyl)-1-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea](/img/structure/B2552947.png)

![2-((4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2552948.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B2552952.png)

![3,4-dimethyl-1-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2552959.png)